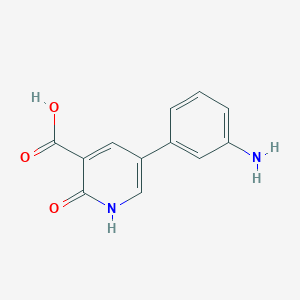
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% (5-APC), is a synthetic derivative of nicotinic acid, a form of vitamin B3 (niacin). It is a white crystalline solid with a molecular weight of 235.6 g/mol and a melting point of 145°C. 5-APC is used as a reagent in organic synthesis and as a starting material for various pharmaceuticals. It has also been used in research studies to investigate the structure-activity relationships of various compounds.
作用機序
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% acts as a competitive inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. This enzyme is involved in the production of reactive oxygen species (ROS), which are involved in a variety of cellular processes, including cell signaling, apoptosis, and inflammation. By inhibiting NADPH oxidase, 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% can reduce the production of ROS and, in turn, modulate the activity of these processes.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to modulate the activity of various biochemical and physiological processes. In vitro studies have demonstrated that 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% can inhibit the production of ROS, reduce inflammation, and modulate the activity of cell signaling pathways. In vivo studies have demonstrated that 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% can reduce the production of cytokines, inhibit the activity of enzymes involved in the metabolism of drugs, and modulate the activity of enzymes involved in the production of energy.
実験室実験の利点と制限
The use of 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. It can be used to study the structure-activity relationships of various compounds, and it can be used to study the metabolism of drugs. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it is toxic in high concentrations.
将来の方向性
The use of 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% in laboratory experiments has the potential to open up a number of new research avenues. For example, it could be used to study the effects of various compounds on the activity of enzymes involved in the production of energy, as well as to investigate the effects of drugs on the body. Furthermore, it could be used to study the binding of drugs to their target proteins, as well as to investigate the effects of various compounds on the activity of enzymes. Additionally, it could be used to investigate the effects of drugs on the production of cytokines, and to study the metabolism of drugs. Finally, it could be used to investigate the effects of various compounds on the production of reactive oxygen species.
合成法
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% can be synthesized from the reaction of nicotinic acid and 3-chloro-2-propanol in the presence of an acid catalyst. The reaction occurs in two steps; first, the nicotinic acid is converted to the corresponding ester, and then the ester is hydrolyzed to form 5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95%. The reaction can be carried out in aqueous or alcoholic solvents and yields a 95% pure product.
科学的研究の応用
5-(3-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used in a variety of research studies to investigate the structure-activity relationships of various compounds. It has been used to study the binding of drugs to their target proteins, as well as to investigate the effects of various compounds on the activity of enzymes. It has also been used to study the metabolism of drugs, as well as to investigate the effects of drugs on the body.
特性
IUPAC Name |
5-(3-aminophenyl)-2-chloropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFIWIGKFDPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686945 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-07-9 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














